REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24](=O)[CH3:25])[CH:22]=2)[O:17][CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]#[CH:25])[CH:22]=2)[O:17][CH2:16][CH2:15]1 |f:4.5|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
24.32 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
48.8 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 31 78 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry of tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
After stirring at 31 78 degrees C
|
Type
|
WAIT
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at room temperature for 2.75 hours
|
Duration
|
2.75 h
|
Type
|
CUSTOM
|
Details
|
at 31 78 degrees C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
mixture stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
quenched with 50 ml water and 25 ml of 3N hydrogen chloride The mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2×100 ml and 3×50 ml of pentane
|
Type
|
WASH
|
Details
|
the combined organic fractions washed with 3N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (silica; 10% ethyl acetate in hexane)
|
Type
|
DISTILLATION
|
Details
|
followed by kugelrohr distillation (70 degrees C.; 0.35mm)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |